Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Preparation Methods
Industrial Production: As of now, there is no specific industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers due to its rarity and uniqueness .
Chemical Reactions Analysis
Reactivity: Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate may undergo various chemical reactions, including:
Oxidation: Potential oxidation at specific functional groups.
Reduction: Reduction of carbonyl groups or other moieties.
Substitution: Substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. Commonly used reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The major products formed during these reactions would be derivatives of the parent compound, modified by the introduced functional groups.
Scientific Research Applications
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness compared to other pyrimidine derivatives. For instance, related compounds include:
Properties
Molecular Formula |
C21H19N5O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-21(28)15-11-16-19(24-18-13(2)5-4-10-25(18)20(16)27)26(17(15)22)12-14-6-8-23-9-7-14/h4-11,22H,3,12H2,1-2H3 |
InChI Key |
FMWLEJSUOVRMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=NC=C4 |
Origin of Product |
United States |
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